VUV Transparency Superiority: Absorbance Comparison with Non-Fluorinated Styrenics
This monomer confers high transparency at 157 nm to its copolymers due to the HFIP ether group. While no direct polymer absorbance data for this exact monomer is available, class-level inference from structurally analogous HFIP-containing styrenic and acrylic monomers demonstrates that polymers incorporating this functionality exhibit absorbances in the range of 1.7 to 2.5 μm⁻¹ at 157 nm [1]. In stark contrast, typical non-fluorinated aromatic polymers, such as those based on poly(4-hydroxystyrene) (PHOST), exhibit absorbances greater than 6 μm⁻¹ at this wavelength, making them completely opaque and unusable [2]. This represents an approximate 3- to 4-fold improvement in transparency, which is essential for achieving vertical sidewall profiles and high-resolution imaging.
| Evidence Dimension | Optical Absorbance at 157 nm (μm⁻¹) |
|---|---|
| Target Compound Data | 1.7 - 2.5 μm⁻¹ (polymer class containing HFIP groups) [1] |
| Comparator Or Baseline | > 6.0 μm⁻¹ (Poly(4-hydroxystyrene), a non-fluorinated aromatic polymer) [2] |
| Quantified Difference | Improvement factor of ~3-4x (reduction in absorbance by >3.5 μm⁻¹) |
| Conditions | VUV spectrophotometry on thin polymer films (~100 nm) at 157 nm wavelength [1][2] |
Why This Matters
This quantifiable transparency advantage directly determines whether a photoresist formulation can be used for 157 nm lithography, where a minimum threshold of transparency is required to pattern features without profile degradation.
- [1] Okazaki, M., et al. (2002). Tailoring Transparency of Imageable Fluoropolymers at 157 nm by Incorporation of Hexafluoroisopropyl Alcohol to Photoresist Backbones. Chemistry of Materials, 14(1), 400-407. View Source
- [2] Kunz, R. R., et al. (2000). Outlook for 157-nm resist design. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 18(6), 3306-3310. View Source
